Di-p-methylbenzylidenesorbitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Crystallization and Nucleation:

- Due to its specific molecular structure, Di-p-MBS can act as a nucleating agent. In simpler terms, it can promote the formation of crystals from a solution. This property has been explored in the research of crystal engineering, where scientists aim to control the size, shape, and purity of crystals grown in the laboratory. Source: Wang et al., "Nucleation behavior of di-p-methylbenzylidene sorbitol (DY-2) in isotactic polypropylene crystallization": )

Material Science Applications:

- Di-p-MBS has been investigated for its potential use as an additive in various materials. For example, research has explored its use as a compatibilizing agent in polymer blends, meaning it could help improve the compatibility of different types of polymers when mixed together. Source: Li et al., "Compatibilization of PMMA/PA6 Blends with Di-p-Methylbenzylidene Sorbitol":

Organic Synthesis:

- The unique chemical properties of Di-p-MBS have also led to its exploration as a potential catalyst in organic reactions. However, more research is needed to fully understand its effectiveness and potential applications in this area.

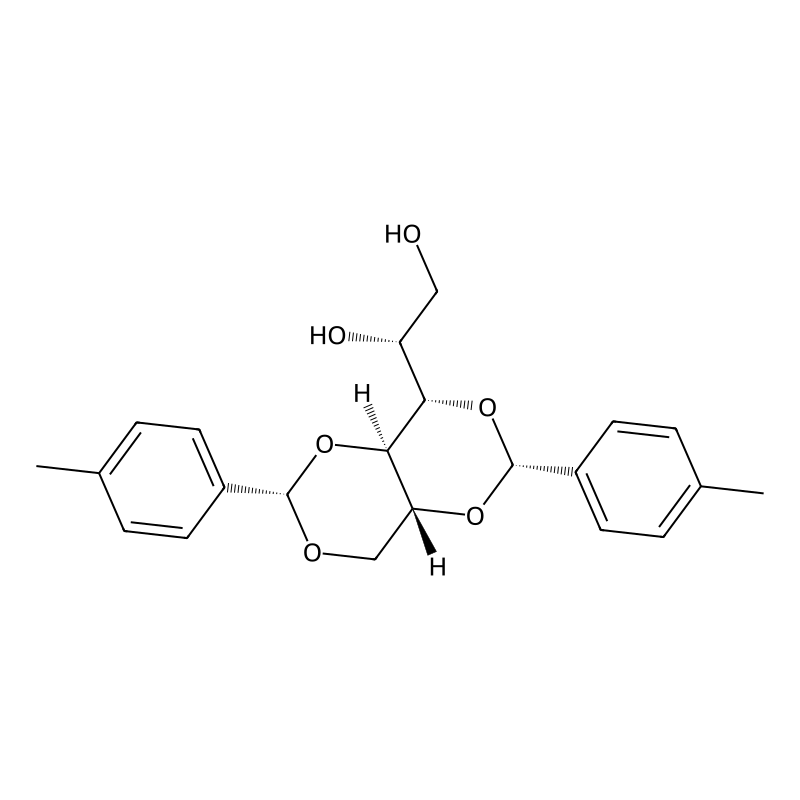

Di-p-methylbenzylidenesorbitol is an organic compound with the molecular formula C22H26O6. It is classified as a sorbitol derivative, specifically a di-substituted benzylidene sorbitol. This compound exhibits unique structural characteristics that influence its physical and chemical properties, making it valuable in various applications, particularly in the field of materials science and organic electronics. Its structure consists of two p-methylbenzylidene groups attached to a sorbitol backbone, which contributes to its effectiveness as a nucleating agent in polymer matrices .

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of electrophilic centers in the benzylidene groups.

- Polymerization: It acts as a nucleating agent in the crystallization of polymers, enhancing their thermal and mechanical properties.

- Hydrolysis: Under acidic or basic conditions, di-p-methylbenzylidenesorbitol can hydrolyze, leading to the formation of sorbitol and benzaldehyde derivatives.

These reactions are significant for its applications in enhancing the performance of polymeric materials .

Di-p-methylbenzylidenesorbitol can be synthesized through various methods:

- Condensation Reaction: The primary method involves the reaction of sorbitol with p-methylbenzaldehyde in the presence of an acid catalyst. This process typically yields high purity and yield.python

# General reaction schemeSorbitol + 2 p-Methylbenzaldehyde → Di-p-methylbenzylidenesorbitol + H2O - Alternative Synthesis: Another method includes the use of dibenzylidene sorbitol as a precursor, which is reacted with vinyl alcohol under basic conditions to yield di-p-methylbenzylidenesorbitol .

Interaction studies involving di-p-methylbenzylidenesorbitol focus on its compatibility with different polymers and additives. Research indicates that it can significantly improve the morphological characteristics of polymer blends by facilitating better phase separation and crystallization. These interactions are crucial for optimizing the performance of composite materials used in electronic applications .

The uniqueness of di-p-methylbenzylidenesorbitol lies in its specific methyl substitution pattern, which enhances its effectiveness as a nucleating agent compared to other derivatives. This structural feature contributes to superior thermal stability and crystallization behavior in polymer matrices .

Di-p-methylbenzylidenesorbitol exhibits a distinctive "butterfly-like" molecular conformation that serves as the fundamental basis for its remarkable self-assembly properties [4] [23] [25]. This characteristic three-dimensional architecture arises from the unique structural arrangement where the sorbitol backbone functions as the central "body" of the butterfly, while the two para-methylbenzylidene groups extend outward to form the symmetrical "wings" [4] [21] [23].

The molecular framework of di-p-methylbenzylidenesorbitol is built upon a D-sorbitol backbone with the molecular formula C₂₂H₂₆O₆ and a molecular weight of 386.44 grams per mole [1] [3] [7]. The compound crystallizes as a white to off-white solid with a melting point ranging from 247.0 to 262°C, depending on the specific crystalline form [1] [3]. The butterfly conformation is stabilized through the formation of two six-membered cyclic acetal rings at the 1,3:2,4-positions of the sorbitol backbone [2] [7] [21].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₂₆O₆ | [1] [3] [7] |

| Molecular Weight | 386.44 g/mol | [1] [3] [7] |

| Melting Point | 247.0-262°C | [1] [3] |

| Density | 1.230±0.06 g/cm³ | [3] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 6 | [7] |

X-ray crystallographic analysis has definitively confirmed the butterfly-type aggregation mode, providing experimental proof for the equatorial placement of the phenyl rings [21]. The crystal structure reveals that the phenyl rings adopt an equatorial position relative to the central sorbitol backbone, maximizing both steric accommodation and intermolecular interaction potential [21] [34]. This equatorial orientation is energetically favored and represents the most stable conformational arrangement of the molecule [21] [34].

The butterfly conformation is further characterized by the presence of pendant hydroxyl groups (5-OH and 6-OH) that extend from the sorbitol backbone [22] [34]. These hydroxyl groups play crucial roles in both intramolecular and intermolecular hydrogen bonding networks, with the terminal 6-OH group being particularly critical for self-assembly processes [4] [34]. The conformational analysis reveals that the sorbitol chain maintains an essentially linear arrangement in solution, contrasting with the bent conformations observed in some crystalline forms [22].

Self-Assembly Driving Forces

The self-assembly of di-p-methylbenzylidenesorbitol into ordered supramolecular structures is governed by a complex interplay of non-covalent interactions, primarily hydrogen bonding and aromatic π-π stacking interactions [4] [15] [34]. The relative contributions of these driving forces depend significantly on environmental conditions, particularly solvent polarity and temperature [4] [15].

Hydrogen Bonding Networks

Hydrogen bonding represents the primary driving force for the self-assembly of di-p-methylbenzylidenesorbitol, with extensive experimental and computational evidence supporting its dominant role in network formation [4] [34] [36]. The molecule possesses two hydrogen bond donor sites (the 5-OH and 6-OH groups) and six hydrogen bond acceptor sites (including the acetal oxygen atoms) [7] [34].

The most critical hydrogen bonding interaction occurs between the terminal 6-OH group of one molecule acting as a hydrogen bond donor and an acetal oxygen atom of an adjacent molecule serving as the acceptor [4] [34]. Yamasaki and co-workers demonstrated through systematic methylation studies that protection of the 6-OH group completely abolishes gelation behavior, while protection of the 5-OH group still permits gel formation [4]. This finding definitively establishes the essential role of the 6-OH group in intermolecular hydrogen bonding networks [4] [34].

| Hydrogen Bonding Interaction | Role | Strength | Impact on Assembly |

|---|---|---|---|

| 6-OH → Acetal Oxygen | Primary intermolecular | Strong | Critical for gelation |

| 5-OH → Acetal Oxygen | Secondary intermolecular | Moderate | Supporting network formation |

| 5-OH → 6-OH | Intramolecular | Moderate | Conformational stabilization |

| Solvent → OH Groups | Competitive | Variable | Controls assembly mode |

Computational studies using molecular mechanics and molecular dynamics simulations have revealed that the hydrogen bonding interactions are highly directional and exhibit specific geometric requirements [34]. The optimal hydrogen bond geometry involves a donor-acceptor distance of approximately 2.7-3.0 Angstroms with bond angles approaching linearity [34]. These geometric constraints contribute to the specificity of the self-assembly process and help explain the formation of well-defined fibrillar structures [5] [12].

The strength and nature of hydrogen bonding networks are significantly influenced by solvent polarity [4] [15]. In low-polarity solvents, intramolecular and intermolecular hydrogen bonding between di-p-methylbenzylidenesorbitol molecules is favored, promoting gel assembly [4]. Conversely, in high-polarity solvents, competitive hydrogen bonding between the gelator and solvent molecules disrupts the self-assembly process, leading to molecular dissolution [4] [15].

π-π Stacking Interactions Between Aromatic Rings

The aromatic para-methylphenyl groups of di-p-methylbenzylidenesorbitol participate in π-π stacking interactions that provide secondary stabilization to the self-assembled structures [4] [9] [14]. These interactions occur between the electron-rich aromatic rings and involve several distinct stacking modes, including parallel-displaced, face-to-face, and edge-to-face arrangements [9] [10] [11].

Parallel-displaced π-π stacking represents the most common and energetically favorable arrangement, characterized by an interplanar separation of approximately 3.4-3.5 Angstroms [10] [14]. This geometry allows for optimal overlap of the aromatic π-electron systems while minimizing electrostatic repulsion between the electron clouds [9] [10]. The presence of para-methyl substituents on the aromatic rings influences the stacking interactions through both steric and electronic effects [9].

| Stacking Mode | Geometric Parameters | Energy Contribution | Prevalence |

|---|---|---|---|

| Parallel-displaced | 3.4-3.5 Å separation | Moderate (-8 to -15 kcal/mol) | High |

| Face-to-face | Direct overlap | Strong (-15 to -25 kcal/mol) | Low |

| Edge-to-face | T-shaped geometry | Weak (-3 to -8 kcal/mol) | Moderate |

| Twisted arrangements | Variable angles | Variable | Solvent-dependent |

Experimental studies by Song and co-workers using scanning electron microscopy revealed that the morphology of self-assembled structures is strongly dependent on solvent polarity, which directly affects the relative contribution of π-π stacking versus hydrogen bonding [15]. In nonpolar solvents, π-π stacking interactions are enhanced, leading to the formation of rope-like helical fibers with strong circular dichroism signals [15]. In polar solvents, π-π interactions are diminished due to solvation effects, resulting in smooth nonhelical fibers [15].

The substituent position on the aromatic rings has a profound influence on π-π stacking strength [9]. Studies on related aromatic systems have shown that ortho-substituted methyl groups can increase π-π stacking interactions by more than 50% compared to para-substituted systems [9]. This enhancement is attributed to direct interactions between the substituents and the adjacent aromatic ring rather than through traditional electronic effects [9].

Three-Dimensional Network Formation Principles

The formation of three-dimensional networks by di-p-methylbenzylidenesorbitol follows hierarchical assembly principles that proceed through multiple organizational levels, from molecular recognition to macroscopic gel formation [12] [21] [31]. These networks are characterized by highly connected nanofibrillar structures that span the entire sample volume, creating a percolated network capable of immobilizing large volumes of solvent [5] [12].

The initial stage of network formation involves the association of individual di-p-methylbenzylidenesorbitol molecules through the hydrogen bonding and π-π stacking interactions described previously [4] [34]. These primary interactions lead to the formation of linear oligomers that serve as the fundamental building blocks for higher-order structures [12] [15]. The oligomers typically consist of 3-10 molecules arranged in a head-to-tail fashion, stabilized by the critical 6-OH to acetal oxygen hydrogen bonds [4] [34].

| Assembly Level | Structure Type | Characteristic Dimensions | Stabilizing Forces |

|---|---|---|---|

| Molecular | Individual molecules | ~1.5 nm length | Intramolecular H-bonds |

| Oligomeric | Linear chains | 5-15 nm length | Intermolecular H-bonds |

| Fibrillar | Nanofibrils | 10-50 nm diameter | π-π stacking + H-bonding |

| Network | Interconnected mesh | μm-mm scale | Fibril entanglement |

The transition from oligomers to extended nanofibrils represents a critical phase in network formation, governed by cooperative effects and nucleation-elongation mechanisms [5] [15]. Transmission electron microscopy studies have revealed that the resulting nanofibrils possess diameters on the order of 10 nanometers, with lengths extending to several micrometers [12]. At higher concentrations, these individual nanofibrils can bundle together to form larger fibrillar assemblies measuring up to 200 nanometers in diameter [12].

The three-dimensional connectivity of the network arises from the intersection and entanglement of individual nanofibrils, creating junction points that provide mechanical stability to the overall structure [12] [31]. These junction points are stabilized by additional intermolecular interactions, including secondary hydrogen bonding and van der Waals forces [21] [34]. The network topology exhibits fractal characteristics, with self-similar structures appearing across multiple length scales [12].

Geometric confinement effects have been shown to significantly influence network architecture [5]. Studies conducted in microchannels with widths varying from 20 to 80 micrometers demonstrated that channel width and gelator concentration cooperatively control the transition from fibrillar structures to sheaflike spherulite morphologies [5]. This finding highlights the importance of spatial constraints in determining the final network topology [5].

Molecular Simulation Models of Self-Organization

Computational modeling approaches have provided crucial insights into the self-organization mechanisms of di-p-methylbenzylidenesorbitol, complementing experimental observations with atomic-level detail of intermolecular interactions and assembly pathways [26] [27] [34]. These simulation studies employ a range of methodologies, from classical molecular mechanics to quantum chemical calculations, each offering unique perspectives on different aspects of the self-assembly process [26] [28] [34].

Molecular mechanics calculations using Cerius2 and InsightII software packages have been instrumental in elucidating the equilibrium structure of individual di-p-methylbenzylidenesorbitol molecules [34]. These studies consistently reveal that the phenyl rings prefer to adopt equatorial positions relative to the sorbitol backbone, minimizing steric clashes while maximizing opportunities for intermolecular interactions [34]. The calculations also demonstrate that the pendant 6-OH group preferentially forms intramolecular hydrogen bonds with nearby acetal oxygen atoms, pre-organizing the molecule for subsequent intermolecular associations [34].

| Computational Method | Software/Approach | Applications | Key Findings |

|---|---|---|---|

| Molecular Mechanics | Cerius2, InsightII | Single molecule conformations | Equatorial phenyl preference |

| Molecular Dynamics | AMBER95, GROMOS | Dimer interactions | H-bonding network dynamics |

| Density Functional Theory | B3LYP, PBE functionals | Electronic structure | Charge distribution analysis |

| Force Field Optimization | Sensitivity analysis | Crystal structure prediction | Parameter refinement |

| Monte Carlo | Metropolis sampling | Phase behavior | Thermodynamic properties |

Molecular dynamics simulations have been particularly valuable for investigating the dynamic aspects of dimer formation and the temporal evolution of intermolecular interactions [34]. These studies reveal that di-p-methylbenzylidenesorbitol dimers are capable of forming multiple hydrogen bonds simultaneously while also participating in π-π interactions between the aromatic rings [34]. The simulations indicate that the mechanism of network formation involves a complex interplay of both types of non-covalent interactions, with their relative importance varying depending on environmental conditions [34].

Force field optimization studies have addressed the challenge of accurately reproducing experimental crystal structures using computational methods [26]. Initial evaluations of standard force fields such as GROMOS53A5/53A6 and AMBER95 showed significant deviations from experimental structures, necessitating systematic parameter refinement [26]. Sensitivity analysis techniques were employed to optimize force field parameters, ultimately achieving crystal structure predictions within 5% deviation from experimental values [26].

Density functional theory calculations have provided insights into the electronic structure and charge distribution within di-p-methylbenzylidenesorbitol molecules [28]. These quantum chemical studies reveal the polarization effects that enhance hydrogen bonding interactions and contribute to the directional specificity of molecular recognition [28]. Natural bond orbital analysis has been particularly useful for understanding the charge transfer mechanisms that stabilize intermolecular complexes [28].

Advanced simulation techniques have also been developed to address the multi-scale nature of self-assembly processes [27]. Machine learning approaches trained on molecular dynamics simulation data have shown promise for predicting gelation behavior based on fundamental molecular descriptors such as relative solvent accessible surface area and hydrogen bonding percentages [27]. These methods offer the potential for high-throughput screening of new gelator molecules based on computational predictions alone [27].

Stereochemical Influence on Helical Self-Assembly

The stereochemical characteristics of di-p-methylbenzylidenesorbitol exert profound influence on the formation of helical self-assembled structures, with the inherent chirality of the D-sorbitol backbone serving as the primary source of asymmetric induction in supramolecular assemblies [15] [16] [20]. The molecule possesses multiple stereogenic centers within the sorbitol framework, creating a chiral environment that can direct the handedness of higher-order helical structures [15] [22].

The D-sorbitol backbone exhibits (R,R,R,S) stereochemistry at its four secondary carbon centers, establishing a well-defined three-dimensional spatial arrangement that influences molecular recognition and assembly processes [7] [22]. This stereochemical pattern is preserved during the formation of cyclic acetals at the 1,3:2,4-positions, creating a rigid molecular framework that maintains its chiral information throughout the self-assembly process [21] [22].

| Stereochemical Feature | Configuration | Impact on Assembly | Experimental Evidence |

|---|---|---|---|

| D-Sorbitol backbone | (R,R,R,S) stereochemistry | Defines molecular scaffold | X-ray crystallography |

| Cyclic acetal rings | 1,3:2,4-bis-acetal | Rigidifies structure | NMR spectroscopy |

| Butterfly conformation | C₂-symmetric arrangement | Creates recognition motifs | Crystal structures |

| Phenyl ring orientation | Equatorial preference | Enables controlled stacking | Computational modeling |

Circular dichroism spectroscopy studies have revealed that the formation of helical assemblies is strongly dependent on solvent polarity, with distinct Cotton effects observed under different conditions [15] [16]. In nonpolar solvents, di-p-methylbenzylidenesorbitol derivatives exhibit intense negative circular dichroism signals, indicating the formation of left-handed helical structures [15]. The magnitude of these Cotton effects reflects the degree of chiral amplification achieved through cooperative self-assembly processes [15] [16].

The transition from achiral molecular interactions to chiral supramolecular structures represents a remarkable example of symmetry breaking in self-assembled systems [16] [20]. Studies on related chiral gelators have demonstrated that even racemic mixtures can spontaneously resolve into homochiral domains during assembly, leading to the formation of helical structures with defined handedness [16] [20]. This phenomenon suggests that the stereochemical information encoded in individual molecules can be amplified through cooperative interactions during network formation [16] [20].

Solvent-induced conformational changes play a crucial role in controlling the expression of chirality at the supramolecular level [15]. In polar solvents, the molecules adopt more rigid, planar conformations that result in nonhelical fiber morphologies with minimal circular dichroism signals [15]. The balanced driving forces on both sides of the ten-membered ring skeleton prevent the formation of twisted structures, leading to straight fibrillar assemblies [15].

Temperature-dependent studies have revealed that the stability of helical structures is governed by thermodynamic factors, with enthalpic contributions favoring ordered assembly and entropic effects promoting disorder [16]. The elongation enthalpy for helical growth has been measured to be negative, confirming that assembly is enthalpically driven [16]. Interestingly, the thermodynamic parameters appear to be relatively insensitive to the chirality of individual molecules being added to growing helical structures, suggesting that both matching and mismatching monomers can be incorporated with similar energetic costs [16].

Fundamental Reaction Mechanism

The synthesis of Di-p-methylbenzylidenesorbitol primarily proceeds through an acid-catalyzed condensation reaction between sorbitol and p-methylbenzaldehyde [1] [2]. This dehydration condensation reaction involves the formation of acetal linkages at the 1,3 and 2,4 positions of the sorbitol molecule [3] [4]. The reaction mechanism follows a nucleophilic addition-elimination pathway, where the hydroxyl groups of sorbitol attack the carbonyl carbon of p-methylbenzaldehyde under acidic conditions [6].

The general reaction stoichiometry involves one mole of sorbitol reacting with two moles of p-methylbenzaldehyde in the presence of an acid catalyst, typically p-toluenesulfonic acid [2] [7]. The reaction proceeds through the formation of hemiacetal intermediates, which subsequently undergo dehydration to form the stable acetal products [1] [8].

Catalyst Selection and Optimization

Para-toluenesulfonic acid emerges as the most commonly employed acid catalyst for this synthesis [2] [7]. The catalyst loading typically ranges from 0.5 to 2.0 mol%, with optimal results achieved at 1.0 mol% loading [2]. Alternative acid catalysts include hydrochloric acid, sulfuric acid, and methanesulfonic acid, though p-toluenesulfonic acid provides superior selectivity and product purity [9] [10].

The acid catalyst serves multiple functions: it protonates the carbonyl oxygen of p-methylbenzaldehyde, increasing its electrophilicity, and facilitates the elimination of water from the hemiacetal intermediate [8] [6]. The choice of catalyst significantly influences both the reaction rate and the distribution of by-products formed during the synthesis [1] [2].

Reaction Conditions and Parameters

Temperature control represents a critical factor in achieving high yields and selectivity [2] [9]. The optimal temperature range for the acid-catalyzed condensation typically falls between 70-90°C, with 80°C providing the best balance between reaction rate and product quality [2]. Lower temperatures (50-70°C) result in incomplete conversion and increased mono-benzylidene sorbitol formation [9], while higher temperatures (>90°C) promote tri-benzylidene sorbitol formation and undesirable side reactions [11] [12].

Reaction time optimization studies indicate that 6-8 hours provides optimal conversion while minimizing by-product formation [2] [9]. Extended reaction times beyond 8 hours can lead to increased oligomeric product formation and reduced overall yield [8] [11].

The molar ratio of p-methylbenzaldehyde to sorbitol significantly impacts product distribution [2]. A ratio of 1.8:1 provides optimal results, ensuring complete conversion of sorbitol while minimizing tri-benzylidene sorbitol formation [2]. Lower ratios result in incomplete conversion and increased mono-benzylidene sorbitol formation [8] [9].

Two-Stage Reaction Procedures for Isomer Control

Uchiyama Method Development

The two-stage reaction procedure, developed by Uchiyama, represents a significant advancement in controlling by-product formation during Di-p-methylbenzylidenesorbitol synthesis [1]. This method addresses the challenge of mono-benzylidene sorbitol formation by carefully controlling the reaction kinetics through staged addition of reactants and controlled reaction conditions [1] [13].

The first stage involves heating the reactants at 50-70°C until conversion reaches 10-40% [1]. This controlled initial reaction phase minimizes the formation of mono-benzylidene sorbitol by ensuring gradual consumption of sorbitol under mild conditions [8] [13]. The lower temperature prevents rapid initial condensation that can lead to preferential formation of mono-substituted products [14] [11].

Second Stage Implementation

The second stage involves the addition of water and an additional amount of acid catalyst, with the reaction performed under controlled concentration conditions at room temperature [1]. This unique approach allows for better control over the reaction equilibrium and product distribution [13] [14]. The addition of water may seem counterintuitive for a condensation reaction, but it serves to control the reaction rate and prevent excessive heat generation [1].

The controlled concentration conditions in the second stage ensure that the reaction proceeds at a measured pace, allowing for better selectivity toward the desired di-substituted product [1] [13]. The product is obtained as an aqueous suspension, which facilitates separation and purification [1] [14].

Advantages of Two-Stage Methodology

The two-stage procedure offers several advantages over conventional single-stage methods [1] [13]. Most notably, it achieves practically no mono-benzylidene sorbitol formation, significantly improving product purity [1]. The method also provides better control over reaction exothermicity, reducing the risk of thermal runaway and associated side reactions [8] [13].

Temperature control throughout both stages is crucial for success [1] [14]. The gradual temperature progression from 50-70°C in the first stage to room temperature in the second stage allows for optimal reaction kinetics while maintaining product selectivity [13] [11]. This approach has been shown to achieve yields of 95-98% with minimal by-product formation [1] [13].

By-Product Formation and Management

Mono-benzylidene Sorbitol Formation

Mono-benzylidene sorbitol represents the primary by-product in Di-p-methylbenzylidenesorbitol synthesis, typically formed when reaction conditions favor incomplete condensation [1] [8]. The formation of mono-benzylidene sorbitol occurs through single substitution at either the 1,3 or 2,4 position of the sorbitol molecule [13] [14].

Several factors contribute to mono-benzylidene sorbitol formation [8] [13]. Low reaction temperatures (50-60°C) favor kinetic control, leading to preferential formation of mono-substituted products [14] [11]. Excess sorbitol relative to p-methylbenzaldehyde also increases mono-benzylidene sorbitol formation by providing competition for the aldehyde reactant [2] [8].

Short reaction times represent another significant factor in mono-benzylidene sorbitol formation [13] [14]. When the reaction is terminated prematurely, incomplete conversion results in substantial amounts of mono-substituted products remaining in the reaction mixture [8] [11]. The kinetic profile of the reaction shows that mono-benzylidene sorbitol formation occurs rapidly in the initial stages, with conversion to the di-substituted product requiring extended reaction times [14] [12].

Tri-benzylidene Sorbitol Formation

Tri-benzylidene sorbitol formation occurs when reaction conditions favor over-substitution of the sorbitol molecule [8] [11]. This by-product typically forms at the 5,6 position of sorbitol in addition to the 1,3 and 2,4 positions occupied in the desired product [12]. The formation of tri-benzylidene sorbitol is generally less problematic than mono-benzylidene sorbitol formation, as it typically occurs in smaller quantities [1] [8].

High reaction temperatures (>90°C) significantly promote tri-benzylidene sorbitol formation [11] [12]. The increased thermal energy facilitates the formation of additional acetal linkages, leading to over-substitution of the sorbitol substrate [8] [14]. Extended reaction times beyond the optimal range also contribute to tri-benzylidene sorbitol formation as the reaction equilibrium shifts toward higher substitution products [11] [12].

Excess p-methylbenzaldehyde relative to sorbitol represents another driving force for tri-benzylidene sorbitol formation [8] [12]. When aldehyde is present in large excess, the probability of third substitution increases significantly, leading to higher levels of tri-substituted by-products [1] [11].

The presence of tri-benzylidene sorbitol in the final product can negatively impact the performance characteristics of Di-p-methylbenzylidenesorbitol [11] [12]. Studies have shown that tri-benzylidene sorbitol exhibits different gelation properties and thermal stability compared to the di-substituted product [14] [12]. The steric hindrance created by the third benzylidene group interferes with the regular fiber formation that characterizes effective organogelators [11] [12].

Management Strategies and Purification Methods

Effective management of by-products requires a comprehensive approach combining reaction optimization and purification techniques [1] [8]. The most effective strategy involves preventing by-product formation through careful control of reaction conditions rather than relying solely on post-synthesis purification [13] [14].

Methanol washing represents the most commonly employed method for removing mono-benzylidene sorbitol [2] [15]. The differential solubility of mono-benzylidene sorbitol in methanol compared to the di-substituted product allows for effective separation [8] [15]. The washing procedure typically involves suspending the crude product in methanol and stirring for 5-10 minutes, followed by filtration [16] [17].

Recrystallization techniques provide another approach for by-product removal [15] [9]. The crude product can be dissolved in appropriate solvents such as dimethyl sulfoxide or dimethylformamide, followed by controlled precipitation to achieve purification [8] [15]. However, these high-boiling solvents require extended drying times and represent a more expensive purification approach [15].

Chromatographic separation methods offer high-precision purification but are generally reserved for analytical-scale applications due to cost considerations [15]. These methods can achieve purities exceeding 99% but are not practical for large-scale industrial production [8] [15].

Industrial Scale Production Strategies

Reactor Design and Configuration

Industrial-scale production of Di-p-methylbenzylidenesorbitol requires specialized reactor designs that accommodate the unique challenges of this synthesis [2] [9]. Large-scale reactors typically employ jacketed vessels with precise temperature control systems to maintain optimal reaction conditions throughout the batch [18] [9]. The reactor volumes range from 10,000 to 50,000 liters for industrial-scale production, with commercial-scale facilities utilizing reactors exceeding 100,000 liters [2] [18].

Temperature control systems in industrial reactors must maintain temperatures within ±0.5°C to ensure consistent product quality and yield [18] [9]. This level of precision requires sophisticated heat transfer systems, typically employing circulating heat transfer fluids and multiple temperature monitoring points throughout the reactor [2] [18].

Agitation systems in industrial reactors must provide sufficient mixing to ensure homogeneous reaction conditions while avoiding excessive shear that could lead to degradation of temperature-sensitive intermediates [9]. The agitation systems typically employ multiple impellers optimized for both solid suspension and heat transfer [2] [18].

Process Control and Monitoring

Advanced process control systems are essential for industrial-scale production [18] [9]. These systems monitor critical parameters including temperature, pressure, pH, and reaction conversion in real-time [2] [19]. Automated control systems adjust reaction conditions based on predetermined algorithms to maintain optimal performance throughout the batch [18] [9].

In-line analytical techniques such as near-infrared spectroscopy enable continuous monitoring of reaction progress and product quality [19]. These systems provide real-time feedback on conversion rates and by-product formation, allowing for immediate process adjustments when deviations are detected [18] [19].

Quality control protocols in industrial production involve extensive testing of both intermediate and final products [2] [9]. Critical quality parameters include purity, moisture content, particle size distribution, and thermal stability [3] [20]. These parameters are monitored using standardized analytical methods including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and differential scanning calorimetry [20] [19].

Solvent Management and Recovery

Industrial production requires efficient solvent management systems to minimize environmental impact and reduce production costs [18] [9]. The cyclohexane-methanol solvent system commonly employed in laboratory synthesis is adapted for industrial use with comprehensive solvent recovery systems [2] [9].

Distillation systems recover and recycle solvents from the reaction mixture and purification steps [18] [9]. These systems typically achieve solvent recovery rates exceeding 95%, significantly reducing both environmental impact and raw material costs [2] [18]. The recovered solvents undergo purification to remove trace impurities before reuse in subsequent batches [9].

Waste stream management involves treatment of aqueous waste streams containing trace amounts of organic compounds [18] [9]. These streams typically undergo biological or chemical treatment to meet environmental discharge standards [2] [18]. Solid waste streams containing filter cakes and spent catalysts are managed through appropriate disposal or recycling programs [9].

Scale-Up Considerations and Challenges

Scale-up from laboratory to industrial production presents several unique challenges [18] [9]. Heat transfer limitations become more significant at larger scales, requiring careful design of heat transfer systems to maintain temperature uniformity throughout the reactor [2] [18]. The surface area to volume ratio decreases with scale, necessitating more efficient heat transfer equipment [9].

Mass transfer limitations can also impact product quality and yield at industrial scales [18] [9]. The mixing time increases with reactor volume, potentially leading to concentration gradients that affect reaction selectivity [2] [18]. Advanced computational fluid dynamics modeling is often employed to optimize reactor design and operating conditions [9].

Economic considerations play a crucial role in industrial-scale production [18] [9]. The capital investment required for industrial-scale equipment must be balanced against the expected production volumes and market demand [2] [18]. Operating costs including raw materials, utilities, labor, and maintenance must be carefully managed to ensure competitive pricing [9].

Quality consistency becomes more challenging at industrial scales due to the increased number of variables that can affect product quality [18] [9]. Statistical process control methods are employed to monitor and maintain consistent product quality across multiple production batches [2] [18]. These methods involve continuous monitoring of key process parameters and implementation of corrective actions when deviations are detected [9].

The transition from batch to continuous production represents an emerging trend in industrial-scale synthesis [18] [9]. Continuous production offers advantages including improved heat and mass transfer, reduced capital investment, and enhanced process control [2] [18]. However, the implementation of continuous processes requires significant development work to optimize reactor design and operating conditions [9].

Environmental considerations become increasingly important at industrial scales [18] [9]. Air emissions from solvent recovery systems must be controlled through appropriate abatement technologies [2] [18]. Water usage and discharge must be minimized through process optimization and water recycling systems [9]. Energy consumption optimization through heat integration and process intensification represents another important aspect of sustainable industrial production [18].

Regulatory compliance requirements become more stringent for industrial-scale production [18] [9]. Manufacturing facilities must comply with environmental regulations, occupational health and safety standards, and product quality requirements [2] [18]. These requirements necessitate comprehensive documentation, regular auditing, and continuous improvement programs [9].

The economic viability of industrial-scale production depends on achieving consistent high yields and product quality while minimizing production costs [18] [9]. Market demand for Di-p-methylbenzylidenesorbitol continues to grow, driven by applications in polymer nucleation, organogelation, and specialty chemical applications [3] [2]. This growing demand supports continued investment in industrial-scale production capabilities [18] [9].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Explore Compound Types